6-Butoxy-3-chloro-2-fluoropyridine
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Overview
Description
6-Butoxy-3-chloro-2-fluoropyridine is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a butoxy group at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-chloro-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloro-2-fluoropyridine with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Butoxy-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
6-Butoxy-3-chloro-2-fluoropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Butoxy-3-chloro-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoropyridine: Lacks the butoxy group, making it less hydrophobic and potentially less bioactive.
6-Butoxy-2-fluoropyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Butoxy-3-chloropyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
6-Butoxy-3-chloro-2-fluoropyridine is unique due to the combination of the butoxy, chlorine, and fluorine substituents on the pyridine ring. This unique substitution pattern imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-butoxy-3-chloro-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c1-2-3-6-13-8-5-4-7(10)9(11)12-8/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPMFHGSKOHFAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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